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2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine

Genetic Toxicology Food Mutagen Ames Test

Laboratories quantifying HAAs in cooked foods face systematic under-reporting when IFP is omitted from calibrant panels. Procure this authentic IFP standard to close that gap. - Unique furoimidazopyridine core delivers 10,000 TA1538 rev/µg mutagenic potency, ~5× higher than PhIP, ensuring accurate frameshift mutagenicity assessment. - Mandatory for multi-analyte LC-MS/MS methods per ISO 17025; enables complete chromatographic peak assignment across beef, pork, chicken, and fish matrices. - Essential positive control for Ames test batteries; supports dry-heating mitigation studies (glutamine-creatine-glucose pathway) and stable-isotope dilution method development.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 357383-27-8
Cat. No. B586749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine
CAS357383-27-8
Synonyms1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine;  IFP; 
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C3C(=N2)N=C(N3C)N
InChIInChI=1S/C10H10N4O/c1-5-3-6-8(15-5)4-7-9(12-6)13-10(11)14(7)2/h3-4H,1-2H3,(H2,11,12,13)
InChIKeyMUFPYNUSILUNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine – Class Identity and Core Analytical Signature for Procurement Decision-Making


2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine (CAS 357383-27-8; synonym IFP) belongs to the imidazopyridine subclass of heterocyclic aromatic amines (HAAs), organic polycyclic compounds comprising an imidazole ring fused to a pyridine ring and further annulated with a furan moiety . It is a potent cooked-food mutagen with a molecular formula of C10H10N4O and a monoisotopic mass of 202.08546 Da . Unlike the more abundant PhIP or MeIQx, IFP possesses a distinctive furo[3,2-e]imidazo[4,5-b]pyridine core that confers a unique mutagenic potency profile—10 000 TA1538 revertants per microgram in the Ames Salmonella test —making it an essential reference standard for laboratories engaged in food safety surveillance, exposure biomonitoring, and heterocyclic amine research.

Why 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazopyridine or HAA Surrogates


Substituting IFP with a generic imidazopyridine or with the more prevalent HAA PhIP leads to irreproducible mutagenicity data and misidentification in complex food matrices. IFP’s furoimidazopyridine architecture drives a mutagenic potency (10 000 TA1538 rev/µg) that is approximately fivefold higher than that of PhIP (≈2 000 TA1538 rev/µg) under comparable Ames test conditions . Moreover, IFP is preferentially formed under dry-heating conditions that favour PhIP and DMIP but not MeIQx, meaning that laboratories aiming to quantify the full spectrum of process-induced HAAs must include an authentic IFP standard to avoid systematic under-reporting .

Quantitative Differentiation Evidence for 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine Relative to Closest Structural and Functional Analogs


IFP vs. PhIP – Ames Mutagenic Potency in Salmonella typhimurium TA1538

IFP displays a mutagenic potency that is approximately five times greater than that of PhIP when tested in the same Salmonella typhimurium TA1538 frameshift strain with metabolic activation. IFP yielded 10 000 revertants per microgram, whereas PhIP produced approximately 2 000 revertants per microgram under comparable assay conditions . This quantitative gap directly influences dose-response modelling in carcinogenicity risk assessment and underscores the need for an authentic IFP standard in laboratories that conduct quantitative mutagenicity profiling of food extracts.

Genetic Toxicology Food Mutagen Ames Test

IFP vs. MeIQx and PhIP – Relative Abundance in Home-Cooked Meats at Defined Doneness Levels

In a comparative study of pan-fried home-cooked hamburgers and steaks, IFP was consistently detected alongside MeIQx and PhIP, but its concentration varied distinctly with doneness level and meat type. In very well done hamburger, mean IFP concentration was 0.74 ng/g, compared to 1.88 ng/g for MeIQx and 2.04 ng/g for PhIP. In very well done steak, IFP averaged 0.14 ng/g, whereas MeIQx reached 1.87 ng/g and PhIP 0.62 ng/g . The IFP:PhIP abundance ratio therefore diverges between meat matrices (≈0.36 in very well done hamburger vs. ≈0.23 in very well done steak), making IFP a matrix-discriminating exposure marker that cannot be adequately captured by PhIP-alone analytical panels.

Food Chemistry Exposure Science Heterocyclic Amine Quantification

IFP vs. DMIP and TMIP – Structural Determinants of Mutagenic Potency Within the Imidazopyridine Family

IFP is distinguished from its close structural relatives DMIP (2-amino-1,6-dimethylimidazo[4,5-b]pyridine) and TMIP (2-amino-trimethylimidazopyridine isomers) by the presence of a furan ring fused to the imidazopyridine core . While a QSAR study of 11 TMIP isomers revealed a 600-fold range in mutagenic potency in strain TA98, the furoimidazopyridine scaffold of IFP targets the TA1538 strain with 10 000 rev/µg—a potency level that is among the highest reported for HAAs produced during cooking . This potency differential is not predictable from the imidazopyridine core alone; the furan oxygen contributes critical electronic and steric features that modulate DNA-intercalation affinity and frameshift mutagenesis.

Structure-Activity Relationship Computational Toxicology Mutagenicity QSAR

IFP Formation Chemistry – Dependence on Dry-Heating Conditions vs. MeIQx, PhIP, and DMIP

IFP formation is preferentially driven by dry-heating conditions (low moisture, high temperature) involving glutamine, creatine, and glucose as key precursors. Under optimised model-system conditions (200 °C, 60 min, glutamine/creatine/glucose mixture), 2 mg of purified IFP was obtained, and the compound was subsequently detected in restaurant meats at levels ranging from 1.4 to 46 ng/g . In contrast, MeIQx formation is more robust in moist-heating environments, and PhIP formation is favoured by phenylalanine- and creatine-rich matrices . DMIP and TMIP are formed under similar dry-heating conditions but do not achieve IFP's mutagenic potency . This precursor-condition-product specificity means that a laboratory's choice of model system or extraction protocol directly determines whether IFP is detected; an authentic IFP reference standard is required to validate any method claiming to capture the full HAA spectrum.

Maillard Reaction Process Chemistry Heterocyclic Amine Formation

IFP Analytical Detection Specificity – Mass Spectrometric Signature vs. Isobaric Interferences

IFP (M+ 202.08546 Da; C10H10N4O) was unambiguously identified by high-resolution mass spectrometry and NMR, with diagnostic 1H-NMR signals at δ 6.812 (NH2), δ 3.520 (N–CH3), and δ 2.440 (CH3 on furan) . In cooked meat extracts, IFP co-elutes with other HAAs on reversed-phase HPLC and can be confused with isobaric compounds of nominal mass 202. The use of trideuteriomethyl-IFP (synthesised from trideuteriomethylcreatinine) as an internal standard was critical for unambiguous LC-MS detection and quantification . Laboratories that attempt to quantify IFP using a PhIP or MeIQx isotopically labelled standard risk co-elution misassignment and under-quantification because the chromatographic retention and ionisation efficiency differ markedly between the furoimidazopyridine and phenylimidazopyridine scaffolds.

Mass Spectrometry Food Contaminant Analysis LC-MS/MS Method Development

Procurement Justification – Batch-to-Batch Analytical Consistency Requirements for HAA Reference Standards

Commercially available IFP is supplied as a neat solid (light orange) with a molecular weight of 202.21 g/mol, empirical formula C10H10N4O, and recommended storage at 2–8 °C . Vendor-specified purity is typically ≥95% (HPLC), and the compound is sold in small quantities (0.5–10 mg) reflecting its specialised use as an analytical reference standard. In comparison, PhIP (CAS 105650-23-5) is more widely available, with larger bulk quantities and lower unit costs, but it cannot substitute for IFP in multi-analyte HAA panels because it lacks the furan ring that drives IFP's distinct mutagenicity and chromatographic behavior . For laboratories accredited to ISO 17025, traceability to a characterised reference material for each target analyte is mandatory; use of a surrogate standard that is not structurally identical compromises analytical validity and may result in accreditation non-conformances.

Reference Material Quality Assurance Food Safety Testing

Optimal Deployment Scenarios for 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine in Scientific and Industrial Workflows


Multi-Analyte HAA Surveillance in Cooked Meat and Food Extracts

IFP serves as a mandatory reference standard in multi-analyte LC-MS/MS methods targeting the full spectrum of HAAs in cooked beef, pork, chicken, and fish. Because IFP co-occurs with PhIP, MeIQx, and DiMeIQx but exhibits a unique matrix-dependent abundance ratio, omission of the IFP standard results in incomplete chromatographic peak assignment and under-reporting of total mutagenic burden. Laboratories conducting regulatory food safety testing or epidemiological exposure assessment must include an authentic IFP calibrant to meet method validation criteria defined by ISO 17025 and EURL guidance documents .

Mutagenicity Potency Calibration and Dose-Response Modelling in Genetic Toxicology

The exceptionally high frameshift mutagenic potency of IFP (10 000 TA1538 rev/µg) makes it a critical positive control and calibration compound in Ames test batteries designed to quantify the mutagenic potential of food extracts, environmental samples, and novel food ingredients. When IFP is excluded, laboratories relying solely on PhIP or MeIQx as reference mutagens will underestimate the frameshift mutagenic activity contributed by furo-fused HAAs, leading to systematic under-prediction of carcinogenic hazard in quantitative risk assessment models .

Maillard Reaction Pathway Elucidation and Process Optimisation

IFP is a selective marker of the glutamine–creatine–glucose dry-heating pathway. In food process chemistry, its formation kinetics (optimised at 200 °C, 60 min, with 2 mg yield) can be used to benchmark mitigation strategies such as marinade formulation, water activity adjustment, and antioxidant addition. Procuring authentic IFP enables researchers to spike model systems for recovery studies and to generate kinetic data that differentiate the precursor requirements of IFP from those of PhIP (phenylalanine-driven) and MeIQx (wet-heating-favoured) .

Development of Compound-Specific Stable-Isotope Dilution Assays

The successful synthesis of trideuteriomethyl-IFP from trideuteriomethylcreatinine demonstrates the feasibility of stable-isotope dilution quantitation for this compound. Analytical chemistry laboratories developing definitive LC-MS/MS methods for IFP must obtain the unlabelled authentic standard to characterise retention time, fragmentation spectra, and ionisation efficiency before preparing or procuring the labelled analog. This step is mandatory for achieving the analytical specificity required by peer-reviewed journals and regulatory submission guidelines .

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